4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one
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Overview
Description
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety substituted with a butenone side chain, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid as a catalyst under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound.
Scientific Research Applications
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole core.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1h-indole-3-carbaldehyde
- 1,2-Dimethyl-1h-indole-3-carboxylic acid
- 1,2-Dimethyl-1h-indole-3-yl-methanol
Uniqueness
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one is unique due to its butenone side chain, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61936-75-2 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(E)-4-(1,2-dimethylindol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3/b9-8+ |
InChI Key |
ZMBXDKHEFVSQBO-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C |
Origin of Product |
United States |
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